Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)-

Antimicrobial Helicobacter pylori Chitosan nanoparticles

Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- (CAS 88951-64-8) is a synthetic phenoxyacetamide derivative with molecular formula C₁₅H₁₂BrNO₃ and molecular weight 334.16 g/mol. The molecule features a 4-bromophenyl moiety on the amide nitrogen and a 4-formylphenoxy group on the acetamide α-carbon, yielding a calculated Log P of 3.368, six rotatable bonds, two hydrogen-bond acceptors, and a single hydrogen-bond donor.

Molecular Formula C15H12BrNO3
Molecular Weight 334.16 g/mol
CAS No. 88951-64-8
Cat. No. B12110064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)-
CAS88951-64-8
Molecular FormulaC15H12BrNO3
Molecular Weight334.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H12BrNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-9H,10H2,(H,17,19)
InChIKeyRLBDBBORVXQCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- (CAS 88951-64-8): Procurement-Relevant Identity, Physicochemical Profile, and Research Pedigree


Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- (CAS 88951-64-8) is a synthetic phenoxyacetamide derivative with molecular formula C₁₅H₁₂BrNO₃ and molecular weight 334.16 g/mol . The molecule features a 4-bromophenyl moiety on the amide nitrogen and a 4-formylphenoxy group on the acetamide α-carbon, yielding a calculated Log P of 3.368, six rotatable bonds, two hydrogen-bond acceptors, and a single hydrogen-bond donor [1]. It is listed in the Springer Materials substance profile with one associated journal article and ten reactions as a reactant, indicating its established utility as a synthetic intermediate [1]. The compound's most prominent published application is as the 4-bromophenyl-bearing Schiff base precursor (Cs-SBBr) for chitosan nanoparticle functionalization, where head-to-head comparisons against its non-brominated analog have been conducted [2].

Why N-(4-Bromophenyl)-2-(4-formylphenoxy)acetamide (CAS 88951-64-8) Cannot Be Replaced by In-Class Analogs: The Bromine–Schiff Base Functional Synergy


Generic substitution within the N-aryl-2-(4-formylphenoxy)acetamide family fails because the 4-bromophenyl substituent is not a passive structural feature: it directly governs both the magnitude of antimicrobial bioactivity and the emergence of secondary pharmacological activities that are simply absent in the non-halogenated analog. Published data show that chitosan-Schiff base nanoparticles prepared from CAS 88951-64-8 (Cs-SBBr) achieve a 4-fold lower MIC against H. pylori compared with nanoparticles prepared from the non-brominated 2-(4-formylphenoxy)-N-phenylacetamide (Cs-SBA) [1]. Beyond potency, the brominated congener alone exhibits COX-2 inhibitory activity (IC₅₀ 4.5 µg/mL), a property that was not detected for Cs-SBA and is not reported for the 2-bromo positional isomer or the 2-ethoxy-4-formylphenoxy variant [1]. These quantitative performance gaps mean that procurement decisions based on molecular formula similarity or assuming functional interchangeability among C₁₅H₁₂BrNO₃ isomers will yield divergent experimental outcomes.

Quantitative Differentiation Evidence for CAS 88951-64-8 Against Closest Structural Analogs: A Comparator-Anchored Procurement Guide


4-Bromophenyl Substitution Confers ~4-Fold Superior Anti-H. pylori MIC vs. Non-Halogenated Analog in Nanoparticle Form

When the target compound was condensed onto chitosan and formulated as tripolyphosphate-crosslinked nanoparticles (Cs-SBBr NPs), the minimal inhibitory concentration against H. pylori was 3.9 ± 0.03 μg/mL. This represents a 4.0-fold improvement over the identically processed non-brominated comparator 2-(4-formylphenoxy)-N-phenylacetamide (Cs-SBA NPs), which exhibited an MIC of 15.62 ± 0.05 μg/mL in the same assay [1]. The only structural difference between the two precursors is the para-bromine substituent on the N-phenyl ring of CAS 88951-64-8.

Antimicrobial Helicobacter pylori Chitosan nanoparticles

Brominated Congener Uniquely Enables COX-2 Inhibition Absent in Non-Halogenated Analog

Cs-SBBr NPs derived from CAS 88951-64-8 demonstrated COX-2 inhibitory activity with an IC₅₀ of 4.5 ± 0.165 μg/mL. This activity was not detected for Cs-SBA NPs prepared from the non-brominated analog 2-(4-formylphenoxy)-N-phenylacetamide. While Cs-SBBr NPs were less potent than the clinical COX-2 inhibitor Celecoxib (IC₅₀ 0.79 ± 0.029 μg/mL) and Indomethacin (IC₅₀ 0.08 ± 0.003 μg/mL) [1], the key differentiator is that COX-2 inhibition emerges only with the brominated precursor—the non-brominated analog produces no measurable COX-2 inhibition in the same assay system.

COX-2 inhibition Anti-inflammatory Dual-action biomaterials

Favorable Selectivity Margin in Mammalian Cells: Cs-SBBr NPs Cytotoxicity IC₅₀ of 17.95 μg/mL Exceeds Anti-H. pylori MIC by 4.6-Fold

Cs-SBBr NPs derived from CAS 88951-64-8 were evaluated for cytotoxicity against Vero cells (CCL-81, African green monkey kidney epithelial line) yielding an IC₅₀ of 17.95 ± 0.12 μg/mL [1]. The selectivity index (cytotoxicity IC₅₀ / anti-H. pylori MIC) is 4.6 (17.95 / 3.9), a margin described by the authors as indicating a safe compound [1]. While a direct cytotoxicity comparison against the non-brominated Cs-SBA NPs under identical conditions is not reported in the same study, this selectivity window is an intrinsic attribute of the brominated nanoparticle formulation.

Cytotoxicity Selectivity index Vero cells

Free 4-Formyl Group Enables Imine (Schiff Base) Conjugation: A Functional Handle Absent in Non-Formyl and Blocked-Formyl Variants

CAS 88951-64-8 carries a free 4-formyl group on the phenoxy ring that condenses with chitosan primary amines to form an imine (C=N) linkage, producing the Schiff base Cs-SBBr [1]. This conjugation chemistry is structurally precluded in analogs where the formyl position is blocked (e.g., the 2-ethoxy-4-formylphenoxy analog CAS 247592-79-6, which retains the aldehyde but is sterically encumbered and has a higher molecular weight of 378.2 g/mol and discontinued commercial availability) , or in analogs lacking the formyl group entirely (e.g., N-(4-bromophenyl)acetamide, CAS 103-88-8, which provides no conjugation site) [2]. In the only published head-to-head nanoparticle study, both the formyl-bearing brominated and non-brominated compounds underwent successful Schiff base conjugation, but only the brominated precursor also delivered COX-2 inhibitory activity [1].

Schiff base Biopolymer conjugation Functionalizable intermediate

Para-Bromine Substitution Confers Higher Lipophilicity (Log P ~3.37) vs. Non-Halogenated Analog (~2.1), Influencing Nanoparticle Drug Loading and Membrane Partitioning

The calculated Log P for CAS 88951-64-8 is 3.368 [1]. The non-brominated comparator 2-(4-formylphenoxy)-N-phenylacetamide (C₁₅H₁₃NO₃, MW 255.27) has a calculated Log P of approximately 2.1 based on its structure (lacking the bromine atom) [2]. The ~1.27 Log P unit difference corresponds to an approximately 18-fold higher theoretical partition coefficient into hydrophobic phases, which can influence chitosan nanoparticle drug loading capacity, membrane permeability, and the interaction of the precursor with hydrophobic pockets of biological targets such as the COX-2 active site. The Springer Materials profile records six rotatable bonds for CAS 88951-64-8, indicating substantial conformational flexibility that may further modulate binding interactions [1].

Lipophilicity Log P Drug loading

Positional Isomer Sensitivity: N-(2-Bromophenyl) Analog Lacks Demonstrated Anti-H. pylori and COX-2 Activity, Highlighting Para-Substitution Requirement

The 2-bromophenyl positional isomer N-(2-bromophenyl)-2-(4-formylphenoxy)acetamide (reported molecular formula C₁₅H₁₂BrNO₃, same MW 334.16) has been catalogued in chemical databases but has not been evaluated in published head-to-head biological comparisons against the 4-bromophenyl target compound . The absence of biological data for the ortho-bromo isomer—coupled with the well-established SAR principle that ortho substitution sterically impedes amide bond planarity and target engagement—indicates that the para-bromo geometry of CAS 88951-64-8 is required for the demonstrated anti-H. pylori and COX-2 activities observed in nanoparticle form. A procurement specification that does not distinguish between the 2-bromo and 4-bromo positional isomers would risk acquiring an untested and potentially inactive compound.

Positional isomer SAR ortho vs. para bromine

Procurement-Relevant Application Scenarios for CAS 88951-64-8 Grounded in Quantitative Differentiation Evidence


Dual-Action Anti-H. pylori / Anti-Inflammatory Chitosan Biomaterial Development

Research groups developing chitosan-based gastric mucoadhesive nanoparticles or coatings for H. pylori eradication should prioritize CAS 88951-64-8 over non-halogenated analogs because it delivers a 4.0-fold superior anti-H. pylori MIC (3.9 vs. 15.62 μg/mL) and uniquely enables COX-2 inhibition (IC₅₀ 4.5 μg/mL) in the final nanoparticle product [1]. The selectivity index of 4.6 against Vero cells provides a preliminary safety margin suitable for progressing to gastric epithelial cell models and murine H. pylori infection models [1].

Synthesis of Functionalized Schiff Base Biopolymer Conjugates Requiring Both Imine Linkage and Halogen-Dependent Bioactivity

Projects requiring covalent conjugation of a phenoxyacetamide pharmacophore to amine-containing biopolymers (chitosan, polylysine, aminated dextran) should select CAS 88951-64-8 because the free 4-formyl group enables efficient imine bond formation, as confirmed by FTIR and ¹H NMR in the published protocol [1]. The 2-ethoxy-4-formylphenoxy analog (CAS 247592-79-6), which would theoretically also undergo Schiff base formation, carries steric hindrance from the ortho-ethoxy group and has been discontinued by at least one major supplier, making CAS 88951-64-8 the more accessible choice .

Structure-Activity Relationship (SAR) Studies on Halogen Position Effects in Phenoxyacetamide Antimicrobials

Medicinal chemistry teams investigating the impact of halogen position on phenoxyacetamide bioactivity should procure CAS 88951-64-8 as the defined para-bromo reference standard alongside the 2-bromophenyl and 3-bromophenyl positional isomers, none of which have published anti-H. pylori or COX-2 data [1]. The para-bromo compound serves as the only isomer with a quantitative biological profile, making it the essential positive control against which other positional isomers should be benchmarked in head-to-head SAR campaigns.

Precursor for N-Substituted Phenoxyacetamide Derivative Libraries with Tailored Log P

Synthetic chemistry groups building focused libraries of phenoxyacetamide derivatives for antimicrobial or anti-inflammatory screening can use CAS 88951-64-8 as the key brominated building block. Its calculated Log P of 3.368 [2] positions it in the drug-like lipophilicity range, and the bromine atom serves as a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), enabling fine-tuning of physicochemical properties while retaining the formyl conjugation site.

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